Cas no 695-85-2 (4-Chloro-5-methoxypyrimidine)
4-Chloro-5-methoxypyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-methoxypyrimidine
- 4-Chloro-5-methoxy-pyrimidine
- C5H5ClN2O
- Pyrimidine, 4-chloro-5-methoxy- (6CI,7CI,8CI,9CI)
- Pyrimidine,4-chloro-5-methoxy-
- 4-chloro-5-pyrimidinyl methyl ether
- 5-methoxy-4-chloropyrimidine
- Pyrimidine, 4-chloro-5-methoxy-
- CTMIYYREUVYVEL-UHFFFAOYSA-N
- SBB086368
- HP23445
- RP20946
- VP50228
- SB18557
- AB0037670
- Y49
- 695-85-2
- F2147-1086
- J-515063
- 1-(4-chlorobenzyl)hydrazinedihydrochloride
- DTXSID00451598
- AMY080
- AC-26673
- CS-W018677
- AKOS006310697
- SCHEMBL3081479
- EN300-98352
- 4-chloro-5-methoxypyrimidine-
- MFCD09966063
- A848086
- GS-6685
- FT-0762370
- SY021535
- DTXCID30402417
- DA-17834
-
- MDL: MFCD09966063
- Inchi: 1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3
- InChI Key: CTMIYYREUVYVEL-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=CN=1)OC
Computed Properties
- Exact Mass: 144.00900
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35
- XLogP3: 1.1
Experimental Properties
- Density: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 63-64 ºC
- Boiling Point: 221.9±20.0 ºC (760 Torr),
- Flash Point: 88.0±21.8 ºC,
- Solubility: Slightly soluble (17 g/l) (25 º C),
- PSA: 35.01000
- LogP: 1.13860
4-Chloro-5-methoxypyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-5-methoxypyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 089772-250mg |
4-Chloro-5-methoxypyrimidine, 95+% |
695-85-2 | 95+% | 250mg |
$341.00 | 2023-09-06 | |
| Matrix Scientific | 089772-1g |
4-Chloro-5-methoxypyrimidine, 95+% |
695-85-2 | 95+% | 1g |
$756.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C846610-100mg |
4-Chloro-5-methoxypyrimidine |
695-85-2 | 98% | 100mg |
540.90 | 2021-05-17 | |
| Fluorochem | 214632-250mg |
4-Chloro-5-methoxypyrimidine |
695-85-2 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 214632-1g |
4-Chloro-5-methoxypyrimidine |
695-85-2 | 95% | 1g |
£80.00 | 2022-03-01 | |
| Fluorochem | 214632-5g |
4-Chloro-5-methoxypyrimidine |
695-85-2 | 95% | 5g |
£290.00 | 2022-03-01 | |
| TRC | C373573-25mg |
4-chloro-5-methoxypyrimidine |
695-85-2 | 25mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C373573-50mg |
4-chloro-5-methoxypyrimidine |
695-85-2 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C373573-250mg |
4-chloro-5-methoxypyrimidine |
695-85-2 | 250mg |
$ 340.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV016-100mg |
4-Chloro-5-methoxypyrimidine |
695-85-2 | 98% | 100mg |
468CNY | 2021-05-08 |
4-Chloro-5-methoxypyrimidine Suppliers
4-Chloro-5-methoxypyrimidine Related Literature
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1. 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compoundsJ. H. Chesterfield,J. F. W. McOmie,M. S. Tute J. Chem. Soc. 1960 4590
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2. 247. Hydropyrimidines. Part IV. Catalytic reduction of substituted pyrimidinesR. F. Evans,J. S. Shannon J. Chem. Soc. 1965 1406
Additional information on 4-Chloro-5-methoxypyrimidine
Introduction to 4-Chloro-5-methoxypyrimidine (CAS No. 695-85-2)
4-Chloro-5-methoxypyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 695-85-2, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This heterocyclic compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. Its molecular structure incorporates both chloro and methoxy substituents, which make it a versatile building block for various chemical transformations. The presence of these functional groups enhances its reactivity, making it particularly valuable in the development of complex molecules.
The compound’s significance in modern chemistry is underscored by its extensive applications in medicinal chemistry. Pyrimidine derivatives are well-documented for their biological activity, with many serving as pharmacophores in drugs targeting diverse diseases. Specifically, 4-Chloro-5-methoxypyrimidine has garnered attention for its role in synthesizing active pharmaceutical ingredients (APIs) that exhibit antimicrobial, antiviral, and anticancer properties. Its structural features allow for facile modifications, enabling chemists to tailor molecules with precise biological outcomes.
In recent years, advancements in synthetic methodologies have further highlighted the utility of 4-Chloro-5-methoxypyrimidine. Researchers have leveraged its reactivity to develop novel coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl frameworks. These transformations have been instrumental in creating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery. The compound’s compatibility with palladium catalysts has also facilitated the development of efficient cross-coupling strategies, reducing reaction times and improving yields.
One of the most compelling aspects of 4-Chloro-5-methoxypyrimidine is its role in the synthesis of nucleoside analogs. Nucleoside analogs are critical in antiviral therapy, particularly against viruses like HIV and hepatitis C. The pyrimidine core mimics natural nucleobases, allowing these analogs to interfere with viral replication mechanisms. For instance, derivatives of 4-Chloro-5-methoxypyrimidine have been explored as inhibitors of viral polymerases, demonstrating potent activity in preclinical studies. The ability to modify the chloro and methoxy groups provides chemists with a scaffold to fine-tune interactions with biological targets, enhancing drug efficacy and selectivity.
The agrochemical industry has also benefited from the versatility of 4-Chloro-5-methoxypyrimidine. Pyrimidine-based compounds are widely used as herbicides, fungicides, and insecticides due to their ability to disrupt essential metabolic pathways in pests and weeds. Researchers have synthesized numerous derivatives that exhibit improved environmental profiles while maintaining high efficacy. For example, modifications to the methoxy group have led to compounds with enhanced photostability and reduced toxicity to non-target organisms. Such developments align with global trends toward sustainable agriculture practices.
Recent studies have explored the mechanistic aspects of reactions involving 4-Chloro-5-methoxypyrimidine, providing insights that could guide future synthetic efforts. Computational chemistry has played a crucial role in elucidating reaction pathways, predicting transition states, and optimizing reaction conditions. These computational studies have confirmed that the compound’s reactivity is influenced by electronic effects arising from the chloro and methoxy substituents. Understanding these effects allows for more predictable and efficient synthetic design.
The pharmaceutical industry continues to invest heavily in pyrimidine-based drug discovery programs. 4-Chloro-5-methoxypyrimidine remains a cornerstone compound due to its broad applicability and well-documented synthetic protocols. Recent patents highlight its use in developing kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The ability to introduce diverse functional groups while maintaining core pyrimidine structure makes it an indispensable tool for medicinal chemists.
In conclusion,4-Chloro-5-methoxypyrimidine (CAS No. 695-85-2) is a multifaceted compound with far-reaching implications in pharmaceuticals and agrochemicals. Its unique structural features enable a wide range of chemical transformations, making it indispensable for drug discovery and crop protection strategies. As research progresses, new applications and synthetic methodologies will undoubtedly emerge, further solidifying its importance in modern chemistry.
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